molecular formula C16H17N5O2S B5639829 2-{5-(1-methyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid

2-{5-(1-methyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid

Cat. No. B5639829
M. Wt: 343.4 g/mol
InChI Key: FSYBINZADXIFQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds often involves multi-step reactions including coupling reactions, cyclization, and condensation (Al‐Azmi & Mahmoud, 2020).
  • Synthesis can also involve reactions like reduction, oxidation, nucleophilic addition, and diazotization, as seen in the preparation of some pyrazole derivatives (Zhang et al., 2019).

Molecular Structure Analysis

  • Structural characterization is typically achieved through spectroscopic methods and crystallography. For instance, X-ray diffraction studies can elucidate the crystal system and space group of similar compounds (Kumara et al., 2018).

Chemical Reactions and Properties

  • Compounds of this class often participate in various chemical reactions, including hydrogen bonding and intramolecular interactions, contributing to their stability and reactivity (Portilla et al., 2007).

Physical Properties Analysis

  • Physical properties like crystalline structure, melting points, and solubility can be ascertained through methods like X-ray crystallography and thermal analysis (Kumara et al., 2018).

Chemical Properties Analysis

  • Chemical properties such as reactivity with DNA, antimicrobial activities, and potential as pharmaceutical agents are areas of interest. For example, some compounds in this class have shown binding to DNA via non-intercalative modes and possess antimicrobial properties (Chitrapriya et al., 2011).

properties

IUPAC Name

2-[5-(1-methylpyrazol-4-yl)-3-(2-methylsulfanylethyl)-1,2,4-triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-20-10-11(9-17-20)15-18-14(7-8-24-2)19-21(15)13-6-4-3-5-12(13)16(22)23/h3-6,9-10H,7-8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYBINZADXIFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NN2C3=CC=CC=C3C(=O)O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-(1-methyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid

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